molecular formula C23H19N3O5 B610384 QTX125 CAS No. 1279698-31-5

QTX125

Cat. No.: B610384
CAS No.: 1279698-31-5
M. Wt: 417.42
InChI Key: OUFJXJJAONPLLU-UHFFFAOYSA-N
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Description

QTX125 is a highly selective inhibitor of histone deacetylase 6 (HDAC6), designed to reduce the side effects associated with other histone deacetylase inhibitors while enhancing therapeutic activity. It has shown significant antitumor effects, particularly in mantle cell lymphoma, without exhibiting genotoxicity or cardiotoxicity .

Preparation Methods

Chemical Reactions Analysis

QTX125 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

QTX125 has a wide range of scientific research applications:

Mechanism of Action

QTX125 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated α-tubulin, which disrupts the function of microtubules and induces apoptosis in cancer cells. The compound’s selectivity for histone deacetylase 6 over other histone deacetylases minimizes off-target effects and enhances its therapeutic potential .

Comparison with Similar Compounds

QTX125 is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:

    Vorinostat: A non-selective histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Panobinostat: Another non-selective histone deacetylase inhibitor with broad-spectrum activity against various cancers.

    Ricolinostat: A selective histone deacetylase 6 inhibitor, similar to this compound, but with different pharmacokinetic properties and therapeutic profiles.

This compound stands out due to its superior selectivity and reduced side effects, making it a promising candidate for further development and clinical use .

Properties

CAS No.

1279698-31-5

Molecular Formula

C23H19N3O5

Molecular Weight

417.42

IUPAC Name

3-(3-Furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole2-carboxamide

InChI

InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28)

InChI Key

OUFJXJJAONPLLU-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=COC=C2)C=C(C3=CC=C(O)C=C3)N1)NCC4=CC=C(C(NO)=O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QTX-125;  QTX 125;  QTX125

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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QTX125
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QTX125

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